molecular formula C8H14N2O2S2 B11875327 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid

Cat. No.: B11875327
M. Wt: 234.3 g/mol
InChI Key: DKQJANRYSFHQKR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid typically involves the reaction of 4-methylpiperazine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The carbonothioylthio group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring may also interact with specific binding sites, influencing the compound’s overall biological effects .

Comparison with Similar Compounds

2-((4-Methylpiperazine-1-carbonothioyl)thio)acetic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-(4-methylpiperazine-1-carbothioyl)sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S2/c1-9-2-4-10(5-3-9)8(13)14-6-7(11)12/h2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQJANRYSFHQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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